molecular formula C15H11FN2OS B5806665 2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole

2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole

Cat. No. B5806665
M. Wt: 286.3 g/mol
InChI Key: CKIAVRVJDXOFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole, also known as FBTP, is a compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different research applications.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to work by binding to specific enzymes and receptors in the body. This binding can lead to changes in cellular signaling pathways, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of different biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and has been found to inhibit the growth of certain cancer cells. This compound has also been found to have potential as a treatment for Alzheimer's disease, due to its ability to inhibit the activity of specific enzymes involved in the disease.

Advantages and Limitations for Lab Experiments

2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole has a number of advantages for use in lab experiments, including its high purity and yield, as well as its potential as a lead compound for drug development. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of different future directions for research on 2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole. One area of interest is in the development of new drugs based on this compound, which could have potential applications in the treatment of a variety of different diseases. Another area of interest is in further understanding the mechanism of action of this compound, which could lead to new insights into cellular signaling pathways and disease processes. Additionally, research on the potential side effects of this compound could help to inform its safe use in scientific research.

Synthesis Methods

2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole can be synthesized using a variety of different methods, including reaction of 2-fluorobenzyl chloride with thiourea and phenylhydrazine, or by reaction of 2-fluorobenzyl isothiocyanate with phenylhydrazine. These methods have been used to produce this compound with high purity and yield.

Scientific Research Applications

2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole has been studied for its potential use in a number of different scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have potential as a lead compound for the development of new drugs that target specific enzymes and receptors in the body.

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIAVRVJDXOFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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